molecular formula C22H25N3O2 B2514759 3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899972-10-2

3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2514759
CAS No.: 899972-10-2
M. Wt: 363.461
InChI Key: KZBDEBINOOCCMS-UHFFFAOYSA-N
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Description

3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Biological Activity

3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C22_{22}H25_{25}N3_3O2_2
  • Molecular Weight : 363.5 g/mol
  • CAS Number : 899972-10-2

The biological activity of this compound may involve various mechanisms, including:

  • Enzyme Inhibition : Binding to specific enzymes and altering their activity.
  • Receptor Modulation : Interacting with neurotransmitter receptors.
  • Signal Transduction Pathways : Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, isatin derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess similar antimicrobial effects due to its structural characteristics.

StudyOrganism TestedResult
Staphylococcus aureusEffective at higher concentrations
Escherichia coliModerate activity at lower concentrations

Anticancer Properties

The compound's potential anticancer activity is supported by studies on related spiro compounds that have demonstrated cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis in cancer cells through the modulation of key signaling pathways.

Cell LineIC50 (µM)Reference
HeLa15
MCF720

Case Studies

A recent study focused on the synthesis and biological evaluation of spiro compounds related to this compound. The results indicated promising activity against several bacterial strains and moderate cytotoxicity against cancer cell lines.

Synthesis and Evaluation

The synthesis typically involves multi-step organic reactions, which include:

  • Condensation Reactions : Combining appropriate precursors to form the spiro structure.
  • Purification Processes : Utilizing chromatography techniques to isolate the desired compound.

Properties

IUPAC Name

3-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-24-12-10-22(11-13-24)25-20(18-8-3-4-9-21(18)27-22)15-19(23-25)16-6-5-7-17(26)14-16/h3-9,14,20,26H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBDEBINOOCCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.